molecular formula C22H19FN4OS B3401204 N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-65-7

N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3401204
CAS No.: 1040675-65-7
M. Wt: 406.5 g/mol
InChI Key: SEJPCALAIWIKKY-UHFFFAOYSA-N
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Description

The compound N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanylacetamide side chain. Its core structure includes a pyrazine ring fused with a pyrazole moiety, substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a sulfanylacetamide linked to a 2-ethylphenylamine.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS/c1-2-15-5-3-4-6-18(15)25-21(28)14-29-22-20-13-19(26-27(20)12-11-24-22)16-7-9-17(23)10-8-16/h3-13H,2,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJPCALAIWIKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the ethylphenyl and sulfanyl groups through nucleophilic substitution or coupling reactions. Specific details on the synthetic pathway are often proprietary or found in specialized chemical literature .

Anticonvulsant Activity

Research has indicated that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, related compounds have been evaluated for their efficacy against seizures in animal models using tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results suggest that certain structural features enhance anticonvulsant activity, particularly the presence of lipophilic groups that improve central nervous system penetration .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl rings and the presence of specific functional groups significantly influence biological activity. For example, substituents on the pyrazolo[1,5-a]pyrazine core can affect binding affinity to neuronal sodium channels, which are critical targets for anticonvulsant drugs. Compounds with higher lipophilicity tend to show better activity in MES models due to increased tissue affinity .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Anticonvulsant Efficacy : A study evaluated a series of N-phenyl derivatives for anticonvulsant activity, showing that specific modifications led to significant reductions in seizure frequency in rodent models .
  • Neurotoxicity Assessment : In evaluating potential neurotoxic effects, compounds were subjected to rotarod tests to assess motor coordination and acute toxicity. Results indicated that while some compounds exhibited strong anticonvulsant properties, they also showed varying degrees of neurotoxicity .
  • In Vitro Binding Studies : Binding studies using radiolabeled sodium channel blockers demonstrated that certain derivatives selectively bind to sodium channels involved in seizure propagation, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from pyrazolo[1,5-a]pyrimidine analogs (e.g., F-DPA and DPA-714), which exhibit a pyrimidine ring instead of pyrazine. Pyrimidine derivatives generally show enhanced metabolic stability and binding affinity for translocator protein (TSPO) receptors, as seen in preclinical studies of DPA-714 .

Substituent Variations on the Aromatic Rings

Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrazine Derivatives
Compound Name R1 (Pyrazine 2-position) R2 (Acetamide N-substituent) Molecular Weight Key References
Target Compound 4-Fluorophenyl 2-Ethylphenyl 435.47*
2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-Methylphenyl 2-Trifluoromethylphenyl 433.42
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 4-Ethylphenyl 5-Fluoro-2-methylphenyl 437.48
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-Methoxyphenyl 4-Phenoxyphenyl 485.54
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-Chlorophenyl 3-Methylsulfanylphenyl 446.94

*Calculated molecular weight based on formula C₂₃H₂₁FN₄OS₂.

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : The 4-fluorophenyl group in the target compound enhances polarity and may improve blood-brain barrier permeability compared to lipophilic groups like -CF₃ .
  • Alkyl vs.
  • Methoxy and Phenoxy Groups: These substituents (e.g., in ) introduce steric bulk and hydrogen-bonding capacity, which may modulate target selectivity.

Sulfanylacetamide Side Chain Modifications

The sulfanyl (-S-) linker in the target compound is critical for conformational flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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